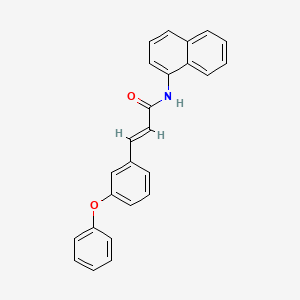![molecular formula C34H30N8O12 B11552003 bis(4-{(Z)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenyl) octanedioate](/img/structure/B11552003.png)
bis(4-{(Z)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenyl) octanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BIS{4-[(Z)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL} OCTANEDIOATE is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an aldehyde or ketone with a primary amine.
Métodos De Preparación
The synthesis of BIS{4-[(Z)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL} OCTANEDIOATE involves the condensation of 2,4-dinitrophenylhydrazine with substituted benzaldehydes. The reaction typically takes place under acidic or basic conditions, with the choice of solvent and temperature playing a crucial role in the yield and purity of the final product . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process.
Análisis De Reacciones Químicas
BIS{4-[(Z)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL} OCTANEDIOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
BIS{4-[(Z)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL} OCTANEDIOATE has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its potential use in drug development due to its high physiological activity.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of BIS{4-[(Z)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL} OCTANEDIOATE involves the interaction of its hydrazine group with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
BIS{4-[(Z)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL} OCTANEDIOATE can be compared with other Schiff bases and hydrazine derivatives, such as:
N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine: Similar in structure but with different substituents, leading to variations in properties and applications.
2,4-Dinitrophenylhydrazine: A simpler hydrazine derivative with well-known applications in analytical chemistry.
The uniqueness of BIS{4-[(Z)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL} OCTANEDIOATE lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C34H30N8O12 |
|---|---|
Peso molecular |
742.6 g/mol |
Nombre IUPAC |
bis[4-[(Z)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenyl] octanedioate |
InChI |
InChI=1S/C34H30N8O12/c43-33(53-27-13-7-23(8-14-27)21-35-37-29-17-11-25(39(45)46)19-31(29)41(49)50)5-3-1-2-4-6-34(44)54-28-15-9-24(10-16-28)22-36-38-30-18-12-26(40(47)48)20-32(30)42(51)52/h7-22,37-38H,1-6H2/b35-21-,36-22- |
Clave InChI |
QLMPALYJNQAMFE-XEMPJQOTSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCC(=O)OC3=CC=C(C=C3)/C=N\NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCC(=O)OC3=CC=C(C=C3)C=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11551929.png)
![(5E)-5-(2-chlorobenzylidene)-3-{[(3-fluorophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11551945.png)


![2-[3-(trifluoromethyl)phenyl]-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B11551964.png)
![1-methyl-3-{(E)-[2-(3,4,6-trichloro-5-cyanopyridin-2-yl)hydrazinylidene]methyl}pyridinium](/img/structure/B11551967.png)
![N'-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B11551968.png)
![2-[4-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11551973.png)
![N-(2,6-diethylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11551980.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11551981.png)
![N,N'-bis(2-chloro-4-{[(E)-phenylmethylidene]amino}phenyl)benzene-1,4-dicarboxamide](/img/structure/B11551989.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2,5-dichloroaniline](/img/structure/B11551995.png)
![2-(Hydroxymethyl)-6-[(3-nitrophenyl)amino]oxane-3,4,5-triol](/img/structure/B11552005.png)
![(2Z,5E)-5-(2,4-dichloro-5-nitrobenzylidene)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11552009.png)
